molecular formula C15H21NO2 B14341729 Ethyl 6-[(E)-benzylideneamino]hexanoate CAS No. 94925-65-2

Ethyl 6-[(E)-benzylideneamino]hexanoate

Cat. No.: B14341729
CAS No.: 94925-65-2
M. Wt: 247.33 g/mol
InChI Key: VIKHWUWJMINEII-UHFFFAOYSA-N
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Description

Ethyl 6-[(E)-benzylideneamino]hexanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of an ethyl ester group and a benzylideneamino group attached to a hexanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(E)-benzylideneamino]hexanoate typically involves the reaction of 6-aminohexanoic acid with benzaldehyde to form the Schiff base, which is then esterified with ethanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(E)-benzylideneamino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-[(E)-benzylideneamino]hexanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 6-[(E)-benzylideneamino]hexanoate involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds with enzymes, altering their activity. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[(E)-benzylideneamino]hexanoate is unique due to the presence of both the benzylideneamino group and the hexanoate chain, which confer specific chemical properties and potential biological activities not found in simpler esters .

Properties

CAS No.

94925-65-2

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 6-(benzylideneamino)hexanoate

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)11-7-4-8-12-16-13-14-9-5-3-6-10-14/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3

InChI Key

VIKHWUWJMINEII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCN=CC1=CC=CC=C1

Origin of Product

United States

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